molecular formula C17H23NO4 B1383190 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate CAS No. 1417546-03-2

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B1383190
CAS No.: 1417546-03-2
M. Wt: 305.4 g/mol
InChI Key: TWCZILLIFSAHJL-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate ( 1417546-03-2) is a high-purity chemical intermediate designed for research applications. This compound features a pyrrolidine core substituted with both tert-butoxycarbonyl (Boc) and methyl ester protective groups, and a phenyl moiety at the 3-position, making it a versatile and valuable scaffold in organic synthesis and medicinal chemistry . Its primary research value lies in its role as a key building block for the preparation of complex molecules, particularly in pharmaceutical research . The structure allows for extensive further functionalization; the Boc group can be readily removed under mild acidic conditions to reveal a secondary amine, while the methyl ester can be hydrolyzed to a carboxylic acid or transformed via other reactions . This makes the compound an ideal precursor for developing potential enzyme inhibitors, receptor modulators, and other biologically active compounds . The presence of a chiral center in the pyrrolidine ring, especially in stereodefined forms such as the trans-isomer, is crucial for studying stereochemistry and reaction mechanisms, and for creating single-enantiomer final products . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-11-10-17(12-18,14(19)21-4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCZILLIFSAHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417546-03-2
Record name 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
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Preparation Methods

Pyrrolidine Ring Formation and Phenyl Substitution

One common approach involves starting from appropriately substituted amino acid derivatives or pyrrolidine intermediates. For example, 3-phenylpyrrolidine derivatives can be synthesized via intramolecular cyclization of amino esters bearing phenyl substituents or by nucleophilic substitution on pyrrolidine precursors.

A representative method includes:

  • Using 3-substituted pyrrolidine intermediates where the phenyl group is introduced via nucleophilic aromatic substitution or through addition of phenyl-containing side chains prior to ring closure.
  • Cyclization under mild conditions to form the pyrrolidine ring.

Introduction of Carboxylate Groups and Protection

The 1- and 3-carboxylate groups are introduced as esters. The nitrogen is protected with a tert-butyl carbamate group to prevent unwanted side reactions during esterification and other transformations.

  • The nitrogen protection is typically achieved by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
  • The 3-position carboxylate is esterified with methyl alcohol or methylating agents to yield the methyl ester.

Specific Synthetic Example

According to literature and patent data, a detailed synthetic route can be summarized as follows:

Step Reagents/Conditions Description Yield (%)
1 Starting amino acid derivative or 3-substituted pyrrolidine precursor Preparation of 3-phenylpyrrolidine intermediate Variable
2 Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., NEt3), solvent (e.g., DMF), room temperature, overnight Protection of pyrrolidine nitrogen as tert-butyl carbamate ~90
3 Methylation agents (e.g., methyl iodide or methanol with acid catalyst) Esterification of 3-carboxylate to methyl ester ~85
4 Purification by column chromatography (hexane/ethyl acetate mixture) Isolation of pure 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate -

This method is supported by analogous procedures for pyrrolidine dicarboxylates reported in peer-reviewed journals and patent literature.

Research Findings and Analysis

  • The stereochemistry of the pyrrolidine ring is crucial; methods often yield trans-1-(tert-butyl) 3-methyl 4-phenylpyrrolidine-1,3-dicarboxylate with high stereoselectivity.
  • The Boc protection is stable under various reaction conditions and facilitates purification.
  • Methyl esterification at the 3-position is efficiently achieved using standard esterification protocols.
  • Purification by flash chromatography using hexane/ethyl acetate mixtures yields the product as a white solid with purity exceeding 95% as confirmed by NMR and chromatographic analysis.
  • Predicted physicochemical properties include a molecular formula of C17H23NO4, molecular weight ~305.37 g/mol, and a density around 1.136 g/cm³.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C17H23NO4
Molecular Weight 305.37 g/mol
Nitrogen Protection tert-butyl carbamate (Boc)
Ester Groups Methyl ester at 3-position, tert-butyl ester at 1-position
Typical Solvents DMF, MeCN, DCM
Bases Used Triethylamine, potassium carbonate
Temperature Range Room temperature to 40 °C
Purification Method Flash chromatography (hexane/ethyl acetate)
Yield Range 85-90% per step
Stereochemistry (3S,4R) or trans configuration favored

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to be utilized in developing:

  • Analgesics : Compounds that relieve pain.
  • Anti-inflammatory drugs : Medications that reduce inflammation and swelling.

The compound's ability to form stable derivatives makes it a valuable building block in drug design and synthesis, facilitating the creation of novel therapeutic agents .

Organic Synthesis

In organic chemistry, this compound is employed for constructing complex molecular architectures. Its reactivity allows chemists to synthesize new compounds with potential therapeutic benefits. The versatility of this compound enables researchers to explore diverse synthetic pathways, leading to the discovery of innovative chemical entities .

Biochemical Research

The compound plays a significant role in biochemical studies, particularly in:

  • Enzyme Interactions : It aids in understanding how enzymes interact with substrates, providing insights into metabolic pathways.
  • Metabolic Pathways : Researchers utilize this compound to elucidate complex biological processes at the molecular level, enhancing knowledge about cellular functions .

Material Science

In material science, this compound is investigated for its unique chemical properties that can improve material performance. Applications include:

  • Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties.
  • Coatings : It is used in developing coatings that provide better durability and resistance to environmental factors .

Agricultural Chemistry

The compound is also explored for its potential applications in agrochemicals. It contributes to formulating:

  • Herbicides : Chemicals that control unwanted plants.
  • Pesticides : Substances that deter pests, enhancing crop protection while aiming for environmental sustainability .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnalgesics, Anti-inflammatory drugsKey intermediate for drug synthesis
Organic SynthesisComplex molecular structuresVersatile building block
Biochemical ResearchEnzyme interactions, Metabolic pathwaysInsights into biological processes
Material SciencePolymers, CoatingsEnhanced material performance
Agricultural ChemistryHerbicides, PesticidesSustainable crop protection solutions

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme activity, or influencing signal transduction pathways.

Comparison with Similar Compounds

Trifluoromethyl Derivative

  • Compound : 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
  • Molecular Formula: C₁₂H₁₈F₃NO₄
  • Molecular Weight : 297.27 g/mol
  • Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the phenyl analog, making it suitable for applications requiring prolonged bioavailability .

Formyl Derivative

  • Compound : 1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
  • Molecular Formula: C₁₂H₁₇NO₅
  • Molecular Weight : 255.27 g/mol
  • Key Features : The formyl group introduces reactivity for further functionalization (e.g., condensation reactions), useful in dynamic combinatorial chemistry .

Pyridine-Substituted Derivatives

  • Example 1 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

    • Molecular Formula : C₂₀H₂₈FN₃O₄
    • Molecular Weight : 393.45 g/mol
    • Key Features : The pyridine and pyrrolidinyl substituents enhance π-π stacking and hydrogen-bonding capabilities, relevant in kinase inhibitor design .
  • Example 2 : (rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

    • Molecular Formula : C₂₀H₂₇N₃O₆
    • Molecular Weight : 405.45 g/mol
    • Key Features : Methoxy groups improve solubility and modulate electronic properties for target engagement .

Piperidine Analogs

6-Methylpiperidine Derivative

  • Compound : trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol

2-Methylpiperidine Derivative

  • Compound : (2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Key Features : Stereochemical control at positions 2 and 3 influences chiral recognition in catalysis or receptor binding .

Stereochemical Considerations

  • Diastereomeric Ratios : Syntheses of analogs like 1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate often yield mixtures (e.g., dr = 53:47), necessitating chromatographic separation for enantiopure products .
  • Impact on Applications : Stereochemistry affects biological activity; for example, trans-configurations in pyridine-substituted pyrrolidines may optimize target binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate C₁₈H₂₃NO₄ 317.38 Phenyl Chiral intermediates, drug synthesis N/A
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate C₁₂H₁₈F₃NO₄ 297.27 Trifluoromethyl Enhanced metabolic stability
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate C₁₂H₁₇NO₅ 255.27 Formyl Reactive intermediate for derivatization
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₈FN₃O₄ 393.45 Pyridinyl, pyrrolidinyl, fluoro Kinase inhibitors
trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate C₁₃H₂₃NO₄ 257.33 Piperidine ring, methyl Conformational flexibility in drug design

Biological Activity

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with a complex structure that has garnered interest for its potential biological activities. This article synthesizes available data on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H23_{23}NO4_4
  • Molecular Weight : 305.37 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC
  • InChIKey : TWCZILLIFSAHJL-UHFFFAOYSA-N

The compound features a pyrrolidine ring substituted with tert-butyl and phenyl groups, contributing to its unique biological activity profile.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:

Antimicrobial Activity

Some derivatives of pyrrolidine compounds have exhibited antimicrobial properties. In particular, the structural similarity to known bioactive compounds suggests that this compound may also possess antimicrobial effects. For instance, studies on related pyrrolidine derivatives have shown activity against various bacterial strains, indicating potential for further exploration in this area.

Study on Related Compounds

Research on similar compounds has provided insights into potential biological mechanisms. For instance:

  • A study demonstrated that certain pyrrolidine derivatives inhibited the secretion of virulence factors in pathogenic bacteria by targeting the T3SS .
  • Another investigation into nitroxide derivatives showed resistance to bioreduction, suggesting stability in biological environments and potential applications in drug design .

Data Table: Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeMechanism of ActionReference
Pyrrolidine AAntimicrobialInhibition of bacterial growth
Pyrrolidine BEnzyme InhibitionT3SS inhibition
Nitroxide CAntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions using tert-butyl and methyl ester-protected intermediates. For example, tert-butyl-protected pyrrolidine derivatives are synthesized via nucleophilic substitution or coupling reactions under inert conditions. Key parameters include temperature control (e.g., 0–20°C for minimizing side reactions), use of catalysts like DMAP or triethylamine, and solvents such as dichlorloromethane . Purification often relies on column chromatography, with yields optimized by adjusting stoichiometry and reaction time.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For instance, studies on analogous tert-butyl pyrrolidine carboxylates (e.g., 5-tert-butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate) use single-crystal diffraction to resolve spatial arrangements . Complementary techniques like NOESY NMR can identify through-space nuclear Overhauser effects, distinguishing cis/trans isomers .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : IR, 1H^1H/13C^13C NMR, and high-resolution mass spectrometry (HRMS) are standard. For example, IR absorption bands (e.g., 1740–1680 cm1^{-1}) confirm ester carbonyl groups, while NMR signals for tert-butyl (δ ~1.4 ppm) and phenyl protons (δ ~7.2 ppm) validate substitution patterns . Discrepancies between calculated and observed molecular weights (e.g., ±0.5 Da tolerance in HRMS) may indicate impurities or isotopic variants, requiring repeat analysis under controlled conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and electron density distributions. For tert-butyl-protected intermediates, simulations predict regioselectivity in nucleophilic attacks (e.g., tert-butyl vs. methyl ester reactivity) based on steric and electronic parameters. Experimental validation via kinetic studies (e.g., monitoring reaction progress via 1H^1H NMR) is critical to refine computational models .

Q. What strategies address low yields in the synthesis of enantiomerically pure derivatives of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective enzymes can enhance stereochemical control. For example, tert-butyl esters in pyrrolidine scaffolds have been resolved via lipase-mediated kinetic resolution . Alternatively, chiral HPLC columns (e.g., Daicel Chiralpak®) separate racemic mixtures post-synthesis, with mobile phases optimized for polarity .

Q. How do steric effects from the tert-butyl group influence the compound’s intermolecular interactions in crystal packing?

  • Methodological Answer : X-ray crystallography of related tert-butyl pyrrolidine derivatives reveals that bulky substituents induce specific packing motifs (e.g., layered vs. helical arrangements). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions), while thermal gravimetric analysis (TGA) assesses stability correlated with packing efficiency .

Q. What advanced NMR techniques differentiate dynamic conformational equilibria in solution?

  • Methodological Answer : Variable-temperature (VT) NMR and EXSY experiments detect slow exchange processes. For tert-butyl groups, restricted rotation around the C–O bond in esters may lead to diastereotopic splitting at low temperatures (<−40°C). Relaxation dispersion NMR quantifies energy barriers between conformers, aiding in the design of rigid analogs for medicinal chemistry .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting spectroscopic data between batches of this compound?

  • Methodological Answer : Systematic batch comparison using orthogonal techniques is essential. For example, inconsistent 13C^13C NMR signals for carbonyl carbons may arise from solvent polarity effects or residual catalysts. Re-measuring under standardized conditions (e.g., deuterated solvent, calibrated instruments) and spiking with authentic samples can resolve ambiguities .

Q. What statistical approaches validate reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial designs, optimize reaction parameters (e.g., temperature, catalyst loading) while quantifying interactions between variables. For instance, a 23^3 factorial design can identify critical factors affecting yield and purity, with ANOVA validating significance thresholds .

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